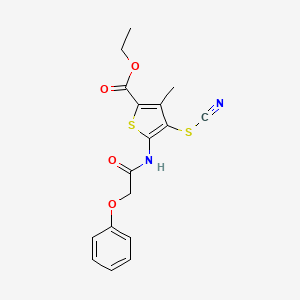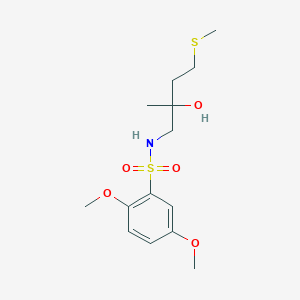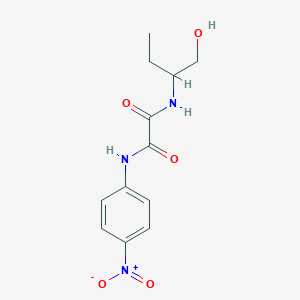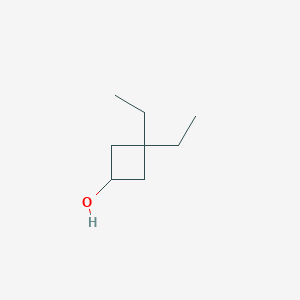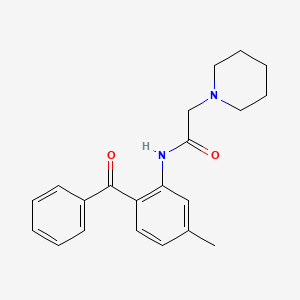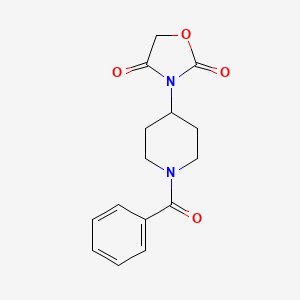
3-(1-Benzoylpiperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Benzoylpiperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains an oxazolidine ring, which is a five-membered heterocycle ring with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The oxazolidine ring is a key structural unit of many biologically active compounds .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- Synthesis Using Atmospheric Carbon Dioxide : A novel method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This process utilizes atmospheric carbon dioxide, offering an environmentally friendly and mild approach to producing various oxazolidine-2,4-diones (Zhang et al., 2015).
- Crystal Structure Analysis : The crystal structure of certain oxazolidine derivatives reveals nearly coplanar benzoyloxy and benzyl rings, providing insights into the molecular configuration that could influence their biological activities and synthesis processes (Inada & Kanazawa, 2017).
Biological and Pharmacological Applications
- HIV-1 Attachment Inhibition : Specific benzoylpiperidin-yl oxazolidine derivatives have been characterized as inhibitors of HIV-1 attachment. These compounds interfere with the interaction of viral gp120 with the CD4 receptor, showcasing the potential for therapeutic application in the treatment of HIV (Meanwell et al., 2009).
- Antimicrobial Activity : Oxazolidinone derivatives have demonstrated significant antimicrobial activity, with certain compounds outperforming standard drugs against Gram-positive bacteria. These findings highlight the potential for developing new antimicrobial agents based on oxazolidine-2,4-dione structures (Karaman et al., 2018).
Agricultural Applications
- Fungicide Development : Famoxadone, an oxazolidinone derivative, has been commercialized as an agricultural fungicide. This compound exhibits excellent control of plant pathogens, underscoring the utility of oxazolidine-2,4-diones in developing new fungicides for crop protection (Sternberg et al., 2001).
Material Science and Catalysis
- Catalytic Oxidation : Cu(II) complexes of 1,3-oxazolidine-based ligands have been investigated for their catalytic activity in the oxidation of benzyl alcohols. This research offers insights into the development of novel catalysts for organic synthesis processes (Bikas et al., 2018).
Propriétés
IUPAC Name |
3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXYGRMHRCVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
![3-cinnamyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2829073.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)


